
3,4'-Dimethoxy-2-hydroxychalcone
Übersicht
Beschreibung
3,4’-Dimethoxy-2-hydroxychalcone is a chemical compound with the molecular formula C17H16O4 . It is used as a building block in various chemical syntheses, such as in the synthesis of new flavonoid and chalcone derivatives as an antimicrobial agent .
Synthesis Analysis
The synthesis of 3,4’-Dimethoxy-2-hydroxychalcone involves the Claisen-Schmidt condensation using 3,4-dimethoxybenzaldehyde and 4’-hydroxyacetophenone as reagents . Another method involves the synthesis from Paeonol and 3-Methoxybenzaldehyde .Molecular Structure Analysis
The molecular weight of 3,4’-Dimethoxy-2-hydroxychalcone is 284.31 . The SMILES string representation of the molecule isCOc1cccc(\\C=C\\C(=O)c2ccc(OC)cc2O)c1 . Chemical Reactions Analysis
The compound has been studied using NMR, FTIR, and UV-Vis spectroscopy . It has also been involved in oxidative cyclization sequences involving dehydrogenation .Physical And Chemical Properties Analysis
3,4’-Dimethoxy-2-hydroxychalcone is a solid at room temperature . It has a melting point of 113 - 115°C and a predicted boiling point of 466.4±45.0 °C . Its density is predicted to be 1.203±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Lignin Acidolysis Mechanism Insights
Research on the acidolysis of lignin, a complex plant polymer, has highlighted the distinct behavior of compounds structurally related to 3,4'-Dimethoxy-2-hydroxychalcone. Studies on dimeric non-phenolic β-O-4-type lignin model compounds, including ones with methoxy and hydroxymethyl groups, have revealed intricate details about the acidolysis mechanism, particularly the significance of the γ-hydroxymethyl group and the existence of a hydride transfer mechanism. These findings have implications for understanding lignin breakdown and valorization, potentially advancing biomass conversion technologies (Yokoyama, 2015).
Antioxidant Activity Evaluation
The evaluation of antioxidant activity is crucial in various fields, including food engineering and pharmaceuticals. A review of analytical methods used to determine antioxidant activity underscores the importance of understanding the mechanisms and applicability of different tests. These include ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others. Such methodologies, based on the transfer of a hydrogen atom or an electron, are vital for assessing the antioxidant potential of compounds like 3,4'-Dimethoxy-2-hydroxychalcone, aiding in the development of antioxidant-rich products and therapies (Munteanu & Apetrei, 2021).
Therapeutic Potential Against Inflammation
Serotonin (5-HT)2A receptor agonists, including psychedelics, have shown potential as anti-inflammatory agents. The activation of 5-HT2A receptors produces significant anti-inflammatory effects in animal models, highlighting a novel therapeutic area for compounds that can influence serotonin receptors. This emerging research area may offer new insights into anti-inflammatory treatments, potentially including compounds with structures similar to 3,4'-Dimethoxy-2-hydroxychalcone (Flanagan & Nichols, 2018).
Understanding Oxidative Stress and Inflammation
The study of 4-hydroxynonenal (HNE) has revealed its role as a bioactive marker in oxidative stress and inflammation, providing insights into its biological activities and methods of identification in cells and tissues. HNE's transition from a toxic byproduct to a signaling molecule and marker of oxidative stress underscores the significance of aldehydic compounds in understanding and managing oxidative stress-related diseases, which could be relevant to the study of compounds like 3,4'-Dimethoxy-2-hydroxychalcone (Žarković, 2003).
Hydroxycinnamic Acids' Antioxidant Properties
Hydroxycinnamic acids (HCAs), including compounds structurally related to 3,4'-Dimethoxy-2-hydroxychalcone, have significant biological properties, particularly as antioxidants. Studies on the structure-activity relationships of HCAs have led to the development of more potent antioxidant molecules. These investigations provide valuable insights into optimizing the structures of such compounds for enhanced biological activities, including antioxidant effects, which could inform research on 3,4'-Dimethoxy-2-hydroxychalcone and similar molecules (Razzaghi-Asl et al., 2013).
Wirkmechanismus
While the exact mechanism of action of 3,4’-Dimethoxy-2-hydroxychalcone is not fully understood, some studies suggest that chalcones like this one can lead to cellular apoptosis and an increase in ROS levels . Docking studies have also indicated the binding of the chalcone to the catalytic active site of acetylcholinesterase .
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(2-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-14-9-6-12(7-10-14)15(18)11-8-13-4-3-5-16(21-2)17(13)19/h3-11,19H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMSMKWVSOUBTE-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Dimethoxy-2-hydroxychalcone | |
CAS RN |
18778-37-5 | |
| Record name | NSC139728 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




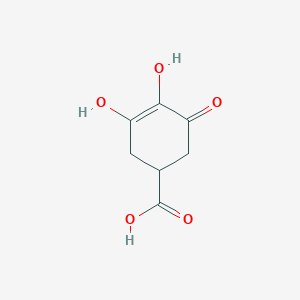
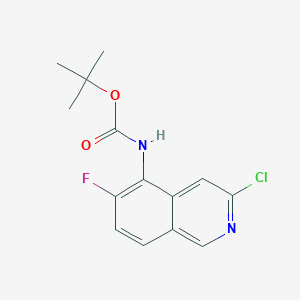
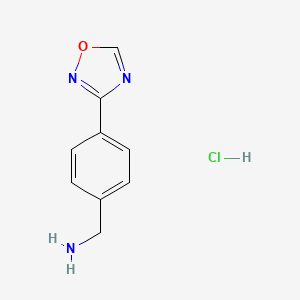



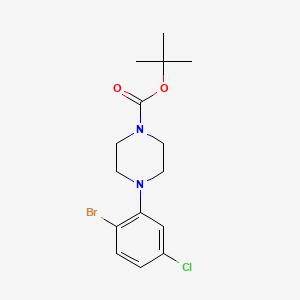

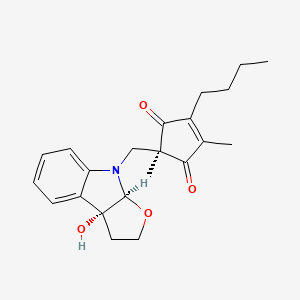
![tert-butyl N-[(1R)-1-phenylethyl]carbamate](/img/structure/B3048879.png)

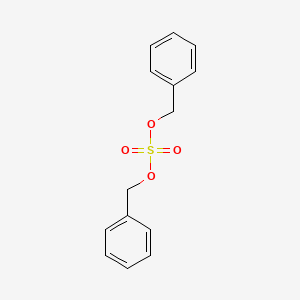
![1,5-Dioxaspiro[2.5]octane](/img/structure/B3048886.png)